molecular formula C18H24N2O5 B11473202 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole

5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B11473202
M. Wt: 348.4 g/mol
InChI Key: QNKJTYMHRFCMOZ-UHFFFAOYSA-N
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Description

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[(PYRROLIDIN-1-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[(PYRROLIDIN-1-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE typically involves multi-step organic reactions The initial steps often include the formation of the benzodioxole ring through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[(PYRROLIDIN-1-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications makes it a versatile candidate for developing new pharmaceuticals.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[(PYRROLIDIN-1-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and pyrrolidine moiety may play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[(PYRROLIDIN-1-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE stands out due to its combination of a benzodioxole ring and a pyrrolidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C18H24N2O5/c1-21-15-8-12(16(22-2)18-17(15)23-11-24-18)7-14-9-13(19-25-14)10-20-5-3-4-6-20/h8,14H,3-7,9-11H2,1-2H3

InChI Key

QNKJTYMHRFCMOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CN4CCCC4)OC)OCO2

Origin of Product

United States

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